Benzamide, N-(2-acetylphenyl)-4-chloro-
CAS No.: 1640-44-4
VCID: VC20680633
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzamide, N-(2-acetylphenyl)-4-chloro- is a synthetic organic compound belonging to the benzamide family. It is characterized by a benzamide core substituted with a 2-acetylphenyl group and a chlorine atom at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Synthesis of Benzamide, N-(2-acetylphenyl)-4-chloro-The synthesis typically involves the reaction of 4-chlorobenzoic acid derivatives with appropriate acetophenone derivatives under amide-forming conditions. Common methods include:
Key analytical techniques used to confirm the structure include:
Antimicrobial ActivityBenzamide derivatives with halogen substitutions are known for their antimicrobial properties. The chlorine atom enhances lipophilicity, which facilitates cell membrane penetration in microbial organisms. Anticancer PotentialStudies on related benzamide compounds indicate that halogenated derivatives exhibit significant cytotoxicity against cancer cell lines due to their ability to:
Pharmacological InsightsThe pharmacological significance of Benzamide, N-(2-acetylphenyl)-4-chloro-, lies in its structural similarity to other bioactive benzamides. Key features include:
|
---|---|
CAS No. | 1640-44-4 |
Product Name | Benzamide, N-(2-acetylphenyl)-4-chloro- |
Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | N-(2-acetylphenyl)-4-chlorobenzamide |
Standard InChI | InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19) |
Standard InChIKey | ZFZMSNPPLMFOCB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
PubChem Compound | 3559687 |
Last Modified | Aug 16 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume